Comparative Enantioselective Synthesis: Catalytic Hydrogenation vs. Traditional Deamination Route
The synthesis of (R)-OTC via enantioselective hydrogenation of 2-oxoglutaric acid on a cinchona alkaloid-modified Pt/Al₂O₃ catalyst achieves an enantiomeric excess (ee) of 92% [1]. This contrasts with the traditional stereospecific deamination of D-glutamic acid, which yields (R)-OTC with a lower reported efficiency and requires a more expensive starting material [1]. The catalytic route offers a more sustainable and cost-effective alternative.
| Evidence Dimension | Synthetic Efficiency / Enantioselectivity |
|---|---|
| Target Compound Data | 92% ee |
| Comparator Or Baseline | Traditional deamination of D-glutamic acid (lower efficiency, higher cost) |
| Quantified Difference | 92% ee achieved via catalytic hydrogenation vs. less efficient traditional method |
| Conditions | Hydrogenation of 2-oxoglutaric acid (OGA) in water as solvent, using cinchona alkaloid modified Pt/Al₂O₃ catalyst. |
Why This Matters
This demonstrates a more sustainable and cost-effective manufacturing route for (R)-OTC, reducing reliance on expensive chiral pool starting materials and potentially lowering procurement costs.
- [1] Szöllősi, Gy., et al. Heterogeneous asymmetric reaction: Part 35. Enantioselective hydrogenation of 2-oxoglutaric acid over cinchona modified Pt/Al2O3 catalysts. Applied Catalysis A: General 251, no. 2 (2003): 457-460. View Source
